tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
One-Pot Synthesis Techniques : Researchers have developed one-pot synthesis methods for creating 2-Amino-4H-pyrans, which are important for their biological activity and as intermediates in organic synthesis. These methods provide efficient pathways to synthesize derivatives including Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate, highlighting the compound's relevance in synthetic chemistry (Zonouzi, Kazemi, & Nezamabadi, 2006).
Reactivity with Halides and Nitrites : New methods have been developed for synthesizing halo-substituted and nitro-substituted pyrazolo[5,1-c][1,2,4]triazines. These studies involve reactions with Tert-butyl nitrite, showcasing the compound's utility in creating novel derivatives with potential biological activities (Ivanov et al., 2017).
Applications in Organic Synthesis
Fluoroalkyl-Substituted Pyrazoles : The synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids from tert-butyl 3-(methylamino)but-2-enoate demonstrates the compound's role in producing fluorinated pyrazoles on a multigram scale. These fluorinated derivatives have significant importance in medicinal chemistry and material science (Iminov et al., 2015).
Microwave-Assisted Synthesis : The utility of Tert-butyl isocyanide in Ugi reactions for the microwave-assisted preparation of 5,6-Dihydropyrazolo[1,5-a]pyrazine-4,7-diones indicates the compound's versatility as a reagent for creating complex heterocyclic structures, useful in the development of new pharmaceuticals (Nikulnikov et al., 2009).
Novel Synthetic Pathways
- Anionic Cascade Recyclization : Research into the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems highlights the compound's role in generating new heterocyclic systems with potential application in drug discovery and development (Ivanov, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)10-9(13)7-6-15-5-4-8(7)17-10/h4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKHPUYRZPULNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(S1)CCOC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.